Product packaging for Butanoic acid, docosyl ester(Cat. No.:CAS No. 55373-87-0)

Butanoic acid, docosyl ester

Cat. No.: B14635504
CAS No.: 55373-87-0
M. Wt: 396.7 g/mol
InChI Key: VCZVPMCCBMEIIG-UHFFFAOYSA-N
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Description

Butanoic acid, docosyl ester is a synthetic long-chain ester with the molecular formula C₂₆H₅₂O₂ and a molecular weight of 396.69 g/mol . Also known as docosanyl butyrate, this compound is characterized by the fusion of a short-chain butanoic acid moiety with a long-chain docosanol (C22) backbone . This structure classifies it among wax esters and makes it a subject of interest in materials science for studying and developing lubricants, plasticizers, and non-ionic surfactants . In fragrance and flavor research, its potential as a slow-release carrier or fixative for volatile aromatic compounds can be explored, drawing parallels to the use of similar esters in the industry . The compound can be synthesized via classic acid-catalyzed reactions such as Fischer esterification, which involves the equilibrium-controlled condensation of a carboxylic acid with an alcohol . This product is intended for research and development purposes strictly within laboratory settings. It is not intended for personal, cosmetic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O2 B14635504 Butanoic acid, docosyl ester CAS No. 55373-87-0

Properties

CAS No.

55373-87-0

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

docosyl butanoate

InChI

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-26(27)24-4-2/h3-25H2,1-2H3

InChI Key

VCZVPMCCBMEIIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCC

Origin of Product

United States

Natural Occurrence and Bioprospecting

Identification in Biological Matrices

The identification of specific lipid molecules in biological samples is a key aspect of lipidomics and metabolic profiling.

Fatty Acid Profiling in Mammalian Systems

Fatty acid profiling in mammalian systems is crucial for understanding metabolic health and disease. nih.govfrontiersin.org Butyrate (B1204436), a short-chain fatty acid, is known to be produced by the gut microbiome and has systemic effects on the host's metabolism, including lipid metabolism in the liver and adipose tissue. nih.govnih.gov While the metabolic fate of butyrate is well-studied, and various fatty acid esters are synthesized and metabolized in mammalian tissues, the specific identification and profiling of butanoic acid, docosyl ester in these systems are not extensively reported in the current body of scientific literature. Untargeted metabolomics studies in mammalian serum have identified a vast number of metabolic features, but specific data on docosanyl butyrate is scarce. scienceopen.com

Investigation in Periprostatic Adipose Tissue

Periprostatic adipose tissue (PPAT) is the fat depot surrounding the prostate gland, and its lipid composition is of significant interest in the context of prostate cancer. nih.govmdpi.com Studies involving the detailed analysis of fatty acids in PPAT have been conducted to understand the metabolic interplay between this fat tissue and prostate tumors. nih.govsapub.org

These investigations have utilized gas chromatography-mass spectrometry (GC-MS) and other advanced analytical techniques to profile the fatty acid content of PPAT. sapub.orgresearchgate.netutep.edu The findings from these studies reveal a complex mixture of saturated, monounsaturated, and polyunsaturated fatty acids.

Table 2: Major Fatty Acids Identified in Human Periprostatic Adipose Tissue

Fatty Acid Type Relevance in PPAT Studies
Palmitic acid (16:0) Saturated Levels found to be higher in the PPAT of prostate cancer patients compared to those with benign prostatic hyperplasia. sapub.orgresearchgate.net
Linoleic acid (18:2 n-6) Polyunsaturated A major n-6 polyunsaturated fatty acid found in PPAT. sapub.orgresearchgate.net
Arachidonic acid (20:4 n-6) Polyunsaturated Levels were observed to be lower in the PPAT of prostate cancer patients. sapub.orgresearchgate.net

| Dihomo-gamma-linolenic acid (20:3 n-6) | Polyunsaturated | Content was significantly higher in the PPAT of prostate cancer patients. sapub.orgresearchgate.net |

Lipidomic analyses of PPAT have identified significant differences in the content of numerous lipid species between low- and high-risk prostate cancer, indicating disordered lipid metabolism. nih.gov These studies have highlighted alterations in fatty acid biosynthesis and the metabolism of very long-chain fatty acids. nih.gov However, within the detailed lipid profiles presented in these studies, this compound is not specifically mentioned as an identified compound. nih.govsapub.orgresearchgate.netutep.edu The focus has largely been on the free fatty acids and more abundant esterified forms like triacylglycerides.

Chemical Synthesis Methodologies and Strategies

Esterification Reactions for Docosyl Ester Formation

Esterification is a fundamental process in organic chemistry for the synthesis of esters. In the context of producing butanoic acid, docosyl ester, this involves the reaction of butanoic acid with docosanol.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier method, is a classic approach that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.com

The reaction between butanoic acid and an alcohol, such as ethanol (B145695) or propanol, is a well-established method for producing the corresponding ester and water. youtube.comyoutube.com This process is typically catalyzed by a strong acid like sulfuric acid. quora.com For the synthesis of this compound, butanoic acid would be reacted with docosanol. The general equation for this type of reaction is:

CH₃CH₂CH₂COOH + ROH → CH₃CH₂CH₂COOR + H₂O quora.com

In this specific case, 'R' represents the docosyl group (C₂₂H₄₅). The reaction is reversible, and to drive it towards the product side, it is often necessary to remove the water as it is formed, for instance, by distillation. quora.com

Recent advancements have explored the use of Brønsted acidic ionic liquids as recyclable and efficient catalysts for the Fischer esterification of long-chain aliphatic acids with alcohols. researchgate.net These reactions can proceed smoothly at room temperature with high yields. researchgate.net

Transition metal catalysis offers powerful and selective methods for forming a wide array of organic molecules, including esters. nih.gov These catalysts can facilitate reactions under milder conditions and with greater efficiency than traditional methods. nih.govtennessee.edu For instance, palladium-catalyzed reactions are widely used in the synthesis of complex molecules. nih.govotterbein.edu While direct examples for docosyl butanoate are not prevalent in the provided search results, the principles of transition metal-catalyzed esterification are applicable. For example, nickel and palladium have been used in the synthesis of various esters. nih.gov These methods often involve the coupling of different organic fragments and can be highly selective. nih.govyoutube.com

Table 1: Examples of Transition Metal Catalysts in Ester Synthesis

Catalyst Type Reactants Product Type Reference
Palladium Aryl halides and arylboronic acids Biaryl compounds (precursors to complex esters) nih.gov
Nickel Alkenes and other functional groups Complex esters nih.gov
Gold Allenes and 1,3-dipoles Heterocyclic molecules (can be ester-containing) otterbein.edu

To align with the principles of green chemistry, solvent-free reaction conditions are increasingly being explored for ester synthesis. These methods reduce environmental pollution by eliminating the use of hazardous solvents. researchgate.net The use of solid catalysts, such as zeolites, in solvent-free systems has been shown to be effective for various organic transformations, including the synthesis of quinolines. rsc.org Brønsted acidic ionic liquids have also been successfully employed as catalysts in solvent-free Fischer esterification reactions, leading to high yields of long-chain aliphatic esters at room temperature. researchgate.net These catalysts are often reusable, further enhancing the sustainability of the process. researchgate.net

Transesterification Approaches

Transesterification is another key strategy for synthesizing esters. This process involves the reaction of an ester with an alcohol to produce a different ester. quora.commdpi.com In the context of producing this compound, one could start with a different ester of butanoic acid (e.g., methyl butanoate or ethyl butanoate nist.gov) and react it with docosanol in the presence of a catalyst.

The reaction is an equilibrium process, and an excess of the alcohol (docosanol in this case) is typically used to shift the equilibrium towards the desired product. youtube.com Both strong acids and strong bases can catalyze this reaction. youtube.com The general equation for transesterification is:

R'COOR'' + ROH ⇌ R'COOR + R''OH

For the synthesis of docosyl butanoate, R' would be the propyl group from butanoic acid, R'' could be a methyl or ethyl group, and ROH would be docosanol. This method is widely used in the production of biodiesel, where triglycerides (esters of glycerol) are transesterified with methanol (B129727) or ethanol. mdpi.comyoutube.comyoutube.com

Advanced Synthetic Routes to Complex Esters

The synthesis of complex esters, including long-chain wax esters, can also be achieved through more advanced synthetic routes. labinsights.nl These routes may involve multiple steps and the use of specific activating agents or enzymatic catalysts. For example, long-chain cellulose (B213188) esters have been synthesized using various methods, including the use of fatty acid chlorides and N,N'-Carbonyldiimidazole (CDI) activation. nih.gov While these examples pertain to cellulose esters, the underlying principles of activating the carboxylic acid or using a more reactive derivative can be applied to the synthesis of other complex esters.

Enzymatic synthesis, often employing lipases or cutinases, represents a greener and more specific alternative to chemical catalysis. mdpi.comnih.gov These enzymes can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. mdpi.comnih.gov For instance, immobilized cutinase has been used to synthesize various alkyl butyrates in non-aqueous systems. nih.gov

Derivatization Techniques for Analytical Purposes

Derivatization is a critical preparatory step in the analysis of many organic compounds, particularly for methods like gas chromatography (GC). weber.hu It involves chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical technique. For long-chain esters such as this compound, derivatization is often employed to enhance analytical performance. jfda-online.com

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. gcms.cz However, compounds with high molecular weights and polar functional groups, like long-chain esters, often exhibit low volatility and may interact undesirably with the chromatographic system. sigmaaldrich.comnih.gov this compound (C26H52O2) possesses a long C22 alkyl chain, rendering it relatively non-volatile.

To analyze such compounds by GC, their volatility must be increased. researchgate.net Derivatization achieves this by converting the analyte into a less polar and more volatile form. jfda-online.com This transformation leads to better chromatographic performance, including improved peak shape, better separation from other components, and enhanced detector response. gcms.cz For the components of the ester (butanoic acid and docosanol), derivatization is essential. The polar carboxyl group of butanoic acid and the hydroxyl group of docosanol tend to form hydrogen bonds, leading to poor peak shapes (tailing) and potential adsorption within the GC system. sigmaaldrich.com Converting these functional groups into less polar derivatives, such as methyl esters or silyl (B83357) ethers, mitigates these issues, allowing for successful GC analysis. restek.com

The analytical process for an ester like docosyl butanoate may involve its hydrolysis followed by derivatization of the resulting carboxylic acid (butanoic acid) and long-chain alcohol (docosanol). The selection of the derivatizing reagent is crucial and depends on the functional group being targeted. gcms.cz

For the butanoic acid component, the primary goal is to esterify the carboxyl group. This is a type of alkylation reaction. sigmaaldrich.com Common and effective reagents for this purpose include:

Boron Trifluoride-Methanol (BF3-Methanol) : This is a widely used reagent for preparing fatty acid methyl esters (FAMEs). nih.gov BF3 acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol under mild heating conditions (e.g., 50-60°C). restek.com

Boron Trichloride-Methanol (BCl3-Methanol) : Similar to BF3-Methanol, this reagent serves as a catalyst for methylation. The reaction involves heating the sample with BCl3-Methanol to produce methyl esters. sigmaaldrich.com

Silylating Reagents : These reagents replace the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. restek.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.net Silylation is highly effective and can also derivatize the hydroxyl group of docosanol simultaneously. restek.com

Diazomethane : This reagent reacts rapidly with carboxylic acids to form methyl esters with high yield and minimal side reactions. gcms.cz However, it is highly toxic, carcinogenic, and potentially explosive, requiring special handling precautions. gcms.czresearch-solution.com

The following table summarizes key reagents for the derivatization of the carboxyl group of butanoic acid.

Reagent ClassSpecific ReagentTarget Functional GroupDerivative FormedKey Characteristics
Alkylation (Esterification)Boron Trifluoride-Methanol (BF3-Methanol)CarboxylMethyl Ester (FAME)Effective catalyst, requires mild heating, selective for acids. nih.govrestek.com
Alkylation (Esterification)DiazomethaneCarboxylMethyl EsterHigh yield, rapid reaction at room temperature, but highly toxic and explosive. gcms.cz
SilylationBSTFA or MSTFA (+TMCS)Carboxyl, HydroxylTrimethylsilyl (TMS) Ester/EtherHighly reactive, versatile for multiple functional groups, more volatile derivatives than parent compounds. restek.comresearchgate.net

Achieving complete and reproducible derivatization is essential for accurate quantitative analysis. The efficiency of the reaction can be influenced by several factors, which must be optimized, particularly for high-molecular-weight compounds like long-chain esters and their constituent parts. researchgate.net

Key parameters for optimization include:

Reaction Temperature : The temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of the analyte or derivative. For many common procedures, such as silylation with BSTFA or esterification with BF3-methanol, temperatures around 60°C are optimal. restek.comresearchgate.net

Reaction Time : The duration of the reaction must be sufficient for the derivatization to go to completion. Typical times can range from 10 minutes to over an hour, depending on the reagent and the analyte's reactivity. restek.comresearch-solution.com For instance, silylation of steroids and esterification of fatty acids are often carried out for 30-60 minutes. restek.comresearchgate.net

Reagent Concentration : A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. restek.com However, excessive amounts of reagent can sometimes interfere with the analysis or damage the GC column. researchgate.net

Solvent and Catalysts : The choice of solvent can impact reaction efficiency. Aprotic solvents like acetonitrile (B52724) or pyridine (B92270) are common. restek.comresearch-solution.com For reactions in aqueous environments, which can hinder esterification, emulsifiers like DMSO can be used to homogenize the system and improve efficiency. bevital.no Catalysts, such as TMCS in silylation, are often added to increase the reaction rate. restek.com

The following table outlines the typical parameters that are optimized for derivatization reactions.

ParameterTypical Range/ConditionRationaleReference
Temperature60 - 100 °CBalances reaction rate with sample stability. restek.comresearch-solution.com
Time10 - 60 minutesEnsures the reaction proceeds to completion for quantitative analysis. restek.comresearch-solution.com
Reagent Ratio~10x molar excessDrives the equilibrium towards the formation of the derivative. restek.com
SolventAcetonitrile, Pyridine, HexaneProvides a suitable medium for the reaction and dissolves both sample and reagent. restek.comresearch-solution.com

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves systematically altering its chemical structure to create new molecules with potentially different physical, chemical, or biological properties. This can be achieved by modifying either the fatty acid or the alcohol portion of the ester.

Synthesis of Analogues: Analogues can be created by reacting butanoic acid with a series of different long-chain alcohols (e.g., octadecanol (C18), eicosanol (B47690) (C20), tetracosanol (C24)) or by reacting docosanol with a series of different short-chain carboxylic acids (e.g., propanoic acid, pentanoic acid). srce.hr The general synthesis method is direct esterification, often using an acid catalyst like sulfuric acid. srce.hr In a typical procedure, the carboxylic acid and the alcohol are mixed in a specific molar ratio (e.g., 1:2 acid to alcohol) and heated (e.g., 120-130°C) in the presence of the catalyst for several hours. srce.hr This approach allows for the study of how changes in the length of the alkyl chains affect properties such as viscosity, melting point, and lubricity. srce.hr

Synthesis of Derivatives: Derivatives can be designed by introducing new functional groups onto the parent molecule. For example, research into other butanoic acid derivatives has focused on creating compounds with specific biological activities, such as antiviral properties. biointerfaceresearch.com This is achieved by reacting butanoic acid or its activated forms with molecules containing other functionalities, such as amines or thiols, to form amides or thioesters. biointerfaceresearch.com Similarly, derivatives of docosanol, such as docosyl acrylate, are synthesized for use in polymers and other materials. nih.gov The synthesis of such derivatives often requires multi-step procedures and the use of computational modeling to predict the properties of the target molecules before synthesis. biointerfaceresearch.com

Enzymatic Transformations and Biocatalysis

Lipase-Mediated Esterification

Lipase-mediated esterification is a widely employed method for synthesizing a variety of esters, including flavor esters and wax esters. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments but can effectively reverse this reaction to synthesize esters in non-aqueous or micro-aqueous conditions. wiley.comnih.gov The enzymatic synthesis of docosyl butanoate involves the reaction between butanoic acid and docosanol (behenyl alcohol).

Recent studies have demonstrated the high efficiency of lipase-catalyzed synthesis of wax esters using behenyl alcohol. For instance, high conversion yields were achieved for behenyl esters synthesized from spent coffee grounds oil and behenyl alcohol, reaching 91.7% under solvent-free conditions and 94.5% in a limonene (B3431351) solvent system. researchgate.net Another study reported conversion yields up to 87.3% for the transesterification of microbial oils with behenyl alcohol using Novozym 435. rsc.org These findings underscore the feasibility of using lipases to efficiently acylate the long-chain docosanol.

The selection of an appropriate lipase (B570770) is a critical first step in developing an efficient esterification process. Lipases from various microbial sources, such as Candida, Rhizomucor, Aspergillus, and Pseudomonas, are commercially available and exhibit different specificities towards the chain length of both the carboxylic acid and the alcohol. researchgate.netdss.go.th

Screening studies typically evaluate lipases based on their activity and selectivity for the target substrates. rsc.org For butanoic acid esters, lipases are often tested for their ability to catalyze the reaction between butanoic acid and various alcohols. For example, a study investigating the synthesis of various butanoic acid esters found that lipase from Candida rugosa successfully catalyzed the formation of 19 different esters. researchgate.net However, the same study noted that dodecanol (B89629) (a C12 alcohol) was a poor substrate, suggesting that very-long-chain alcohols like docosanol (C22) may present a challenge for certain lipases due to steric hindrance at the enzyme's active site. researchgate.net

Conversely, some lipases show a preference for longer-chain alcohols. Research on the synthesis of wax esters from milk fat and oleyl alcohol (C18) showed that lipases from Alcaligenes sp. and Chromobacterium viscosum provided the highest ester synthesis rates. diva-portal.org The specificity of a lipase can be influenced by the structure of its active site. For instance, Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is known for its broad substrate scope and high efficiency in esterifying a wide range of alcohols, including primary long-chain alcohols. researchgate.netconicet.gov.ar Therefore, lipases like CALB would be primary candidates for the synthesis of docosyl butanoate.

A common method to screen for lipase activity in esterification involves reacting butanoic acid with a model alcohol and measuring the consumption of the acid over time. researchgate.netmdpi.com

Table 1: Examples of Lipases Screened for Butanoic Acid and Long-Chain Ester Synthesis

Lipase SourceImmobilized FormTarget EsterKey FindingReference
Candida rugosaCRL, immobilized on CeliteVarious Butanoic EstersSuccessfully catalyzed the synthesis of 19 esters; showed low reactivity with dodecanol. researchgate.net
Candida antarctica BNovozym 435Behenyl EstersAchieved up to 87.3% conversion in transesterification with behenyl alcohol. rsc.org
Rhizomucor mieheiLipozyme RM IMButyl Butyrate (B1204436)Showed high activity for short-chain alcohols but poor activity for secondary/tertiary alcohols. rsc.org
Alcaligenes sp.Free enzymeOleyl Esters (Wax Esters)Demonstrated high ester synthesis (around 60%) with long-chain oleyl alcohol. diva-portal.org

To maximize the yield and efficiency of docosyl butanoate synthesis, several reaction parameters must be optimized. These include substrate concentration, temperature, pH, and water activity.

The concentration of substrates and their molar ratio (alcohol to acid) significantly impact reaction equilibrium and enzyme kinetics. In many lipase-catalyzed esterifications, an equimolar ratio of substrates is effective, but often an excess of one substrate is used to shift the equilibrium towards product formation. nih.govfrontiersin.org For the synthesis of isoamyl butyrate, optimal conversion was achieved with an equimolar substrate ratio at concentrations of 500 mM. frontiersin.org

However, high concentrations of short-chain acids like butanoic acid can cause substrate inhibition or enzyme inactivation due to a drop in the pH of the enzyme's microenvironment. wiley.comdss.go.th Studies on butyl butyrate synthesis have shown that increasing the butanoic acid concentration beyond a certain point can decrease the reaction rate. mdpi.com Therefore, for the synthesis of docosyl butanoate, a stepwise addition of butanoic acid or the use of an excess of the less inhibitory docosanol might be a beneficial strategy. In the synthesis of citronellyl butyrate, increasing the molar ratio of acid to alcohol from 0.3 to 1.2 significantly increased the conversion rate from 23.8% to 92.9%. ufrgs.br

Temperature is a crucial parameter that affects both the reaction rate and the stability of the lipase. Generally, higher temperatures increase the reaction rate up to an optimum, beyond which the enzyme begins to denature and lose activity. labinsights.nl For most microbial lipases, the optimal temperature for esterification lies between 30°C and 60°C. For example, the optimal temperature for the synthesis of butyl butyrate using an immobilized Candida rugosa lipase was found to be 37°C, while for isoamyl butyrate synthesis with immobilized Thermomyces lanuginosus lipase, it was 45°C. frontiersin.org The synthesis of high-melting-point esters, such as those involving docosanol, may require higher temperatures (e.g., 70-75°C) to ensure the substrates remain in a liquid state, necessitating the use of highly thermostable lipases like Lipozyme TL IM.

The pH of the reaction medium is another critical factor, as it affects the ionization state of the enzyme's active site residues. labinsights.nl Each lipase has an optimal pH range for catalytic activity. For instance, entrapped Candida rugosa lipase showed an optimal pH of 8.0 for ester synthesis. researchgate.net In non-aqueous systems, the concept of "pH memory" is important, where the enzyme retains the catalytic activity corresponding to the pH of the last aqueous solution it was in contact with. The acidic nature of butanoic acid can lower the pH in the vicinity of the enzyme, potentially reducing its activity. wiley.com

In lipase-catalyzed esterification, water is a by-product. According to Le Chatelier's principle, the accumulation of water can shift the reaction equilibrium back towards hydrolysis, thereby reducing the final ester yield. Therefore, controlling the water activity (a_w) in the reaction medium is essential, especially in solvent-free systems. rsc.org

A minimal amount of water is necessary to maintain the enzyme's catalytically active conformation, but excess water favors the reverse hydrolytic reaction. researchgate.net The optimal water activity for most lipase-catalyzed esterifications is typically low, often in the range of 0.2 to 0.6. mdpi.com In solvent-free systems, water produced during the reaction can be removed to drive the reaction forward. This can be achieved by conducting the reaction under vacuum, sparging with dry air, or by adding molecular sieves to the reaction mixture. researchgate.netnih.gov Controlling water activity at an optimal level (e.g., 0.55) during the initial phase of the reaction and then reducing it can enhance the final conversion, sometimes to 100%. researchgate.net

Several commercial lipases, typically sold in immobilized form for enhanced stability and reusability, are available for industrial ester synthesis. The most common ones include Novozym 435 (Candida antarctica lipase B), Lipozyme RM IM (Rhizomucor miehei lipase), and Lipozyme TL IM (Thermomyces lanuginosus lipase). wiley.com

Comparative studies often reveal significant differences in their performance depending on the specific substrates.

Novozym 435 (CALB) is frequently reported as a highly efficient and versatile biocatalyst. It demonstrates high activity for a broad range of substrates, including both short-chain acids and long-chain alcohols, and is known for its thermal stability. conicet.gov.ar It has been successfully used to produce butyl butyrate with near 100% yield and to synthesize wax esters from behenyl alcohol. rsc.orgconicet.gov.ar

Lipozyme RM IM (R. miehei) is a 1,3-specific lipase, which is a key characteristic in triacylglycerol modification but less critical for simple esterification. It has shown good activity for short-chain ester synthesis but can be less effective with bulkier secondary alcohols. rsc.org

Lipozyme TL IM (T. lanuginosus) is also a 1,3-specific lipase and is noted for its high thermal stability, making it suitable for reactions requiring elevated temperatures, such as those involving high-melting-point substrates like docosanol.

A comparative study on the synthesis of flavor esters found that Novozym 435, Lipozyme TL-IM, and Lipozyme RM-IM all achieved over 90% yields in less than 6 hours for various short-chain esters. wiley.com For the synthesis of docosyl butanoate, the choice would likely be between the highly versatile Novozym 435 and the thermostable Lipozyme TL IM, depending on the optimal reaction temperature required to solubilize docosanol.

Table 2: Comparison of Common Commercial Lipases for Ester Synthesis

Commercial LipaseEnzyme SourceKey CharacteristicsRelevance for Docosyl Butanoate SynthesisReference
Novozym 435Candida antarctica Lipase BHigh versatility, broad substrate scope, good thermal stability, non-specific.Excellent candidate due to proven efficiency with both butyric acid esters and long-chain alcohols like docosanol. conicet.gov.ar
Lipozyme RM IMRhizomucor miehei Lipase1,3-regiospecific, good for short-chain ester synthesis.Potentially effective, but its specificity might be a limiting factor compared to non-specific lipases. wiley.com
Lipozyme TL IMThermomyces lanuginosus Lipase1,3-regiospecific, high thermal stability.A strong candidate, especially if high temperatures are needed to melt/dissolve docosanol.
Lipase from Pseudomonas cepaciaPseudomonas cepacia (now Burkholderia cepacia)Good reactivity and selectivity, often used for resolutions.Shows selectivity for different fatty acid chain lengths; could be a viable option. researchgate.net

Optimization of Biocatalytic Reaction Conditions

Enzymatic Hydrolysis and Related De-esterification Processes

Enzymatic hydrolysis represents a key transformation for butanoic acid, docosyl ester, leading to the cleavage of the ester bond to yield its constituent molecules: butanoic acid and docosanol. This process is primarily mediated by lipases and esterases, which exhibit varying degrees of specificity towards the substrate.

Specificity of Enzymes Towards Butanoic Acid Esters

The enzymatic hydrolysis of butanoic acid esters is significantly influenced by the specificity of the lipase or esterase employed. These enzymes demonstrate selectivity based on the chain length of both the acyl (butanoic acid) and the alkyl (docosyl) moieties of the ester.

Research has shown that lipases from different microbial sources exhibit distinct substrate preferences. For instance, a study on the alteration of Rhizomucor miehei lipase specificity through random mutagenesis revealed that a single amino acid substitution (Phe94Gly) could significantly enhance the enzyme's activity towards short-chain esters like those of butyric acid. nih.gov The mutant enzyme displayed a 3-4 times higher activity with butyric acid esters compared to the wild type. nih.gov This highlights the potential for protein engineering to tailor enzyme specificity for targeted applications involving butanoic acid esters.

Conversely, some lipases show a preference for longer-chain fatty acids. The B-lipase from Candida antarctica (often referred to as Novozym 435) has been found to be highly efficient in the synthesis of esters from fatty acids with 10 to 18 carbon atoms, while showing lower activity towards shorter-chain fatty acids like hexanoic and octanoic acid. tandfonline.comtandfonline.com However, it does exhibit some activity towards short-chain fatty acids, a characteristic not shared by all lipases. tandfonline.comtandfonline.com Lipases from Candida rugosa have also been shown to have a broad specificity towards various alcohols in the synthesis of butanoic acid esters, with the highest yields observed for short-chain esters. researchgate.netresearchgate.net

The specificity of these enzymes is a critical factor in both the synthesis and hydrolysis of this compound. An enzyme with high specificity for the butanoyl group would efficiently catalyze the release of butanoic acid, while the long docosyl chain would also influence the enzyme's ability to access the ester linkage.

Table 1: Enzyme Specificity in Reactions Involving Butanoic Acid Esters

Enzyme SourceSubstrate(s)Key FindingsReference
Rhizomucor miehei (mutant)Butyric acid esters3-4 times higher activity towards short-chain substrates. nih.gov
Candida antarctica B-lipaseEthyl D-glucopyranoside and various fatty acidsHigh efficiency for C10-C18 fatty acids, lower for C6-C8. tandfonline.comtandfonline.com
Candida rugosa lipaseButanoic acid and various alcohols (C3-C12)Successfully catalyzed the synthesis of 19 different esters. researchgate.net

This table provides a summary of research findings on the specificity of various lipases towards butanoic acid esters and related substrates.

Release of Free Fatty Acids from Lipid Substrates

The enzymatic hydrolysis of this compound results in the release of free butanoic acid and docosanol. This process is analogous to the lipolysis of triglycerides and other complex lipids, where lipases cleave ester bonds to liberate free fatty acids (FFAs).

Studies on the hydrolysis of milk fat, which contains triglycerides with short-chain fatty acids like butanoic acid, demonstrate the efficacy of microbial lipases in releasing these FFAs. nih.gov Lipases such as Lipozyme-435 and Novozyme-435 have been shown to produce high amounts of butanoic acid from anhydrous milk fat. nih.gov This indicates that these enzymes can effectively hydrolyze esters containing a butanoyl group.

The release of the long-chain alcohol, docosanol, is also a critical aspect of the hydrolysis of this compound. While direct studies on the enzymatic release of docosanol from this specific ester are limited, research on the enzymatic synthesis of triacylglycerols from docosahexaenoic acid (DHA) ethyl esters provides relevant insights. nih.gov In these reactions, lipases catalyze the transesterification, which involves the cleavage of an ester bond and the formation of a new one, demonstrating the ability of these enzymes to accommodate long-chain alcohol moieties.

The efficiency of the release of both butanoic acid and docosanol will depend on the enzyme's ability to bind the substrate, which is influenced by the steric hindrance of the long docosyl chain and the hydrophobicity of the molecule.

Metagenomic Enzyme Discovery for Ester Synthesis

Metagenomics, the study of genetic material recovered directly from environmental samples, has emerged as a powerful tool for discovering novel enzymes with unique properties for biocatalysis. This approach bypasses the need for culturing microorganisms and allows for the exploration of the vast enzymatic diversity present in various ecosystems. This is particularly relevant for the synthesis of specialty esters like this compound, where enzymes with specific characteristics (e.g., high thermostability, solvent tolerance, and specific substrate affinity) are desirable.

Recent research has successfully identified novel esterases from metagenomic libraries with broad substrate ranges. For example, a study in 2021 reported the discovery of a novel esterase (Tan410) from a soil metagenomic library that showed activity on a wide range of phenolic esters. nih.gov Another study discovered a thermostable esterase from an oil reservoir metagenome that was active on short-chain ester substrates. scirp.org These findings demonstrate the potential of metagenomics to uncover enzymes that could be suitable for the synthesis of this compound.

The process of metagenomic enzyme discovery typically involves the following steps:

Sample Collection: Environmental samples (e.g., soil, marine sediment, hot springs) are collected. nih.govnih.gov

DNA Extraction and Library Construction: DNA is extracted from the sample and used to construct a metagenomic library in a suitable host organism, such as E. coli. nih.gov

Functional or Sequence-Based Screening: The library is screened for clones exhibiting esterase or lipase activity, often using chromogenic substrates. nih.govfrontiersin.org Alternatively, sequence-based screening can identify genes homologous to known lipases or esterases. scirp.orgnih.gov

Characterization of Novel Enzymes: The identified enzymes are then expressed, purified, and characterized to determine their substrate specificity, stability, and other biochemical properties. nih.govmdpi.com

Table 2: Examples of Esterases Discovered Through Metagenomics

Enzyme NameSourceKey CharacteristicsReference
Tan410Soil metagenomic libraryActive on a broad range of phenolic esters. nih.gov
rEst97High Arctic intertidal zone sediment metagenomic libraryCold-adapted enzyme with optimal activity at 35 °C. mdpi.com
FS02Oil reservoir metagenomeThermostable up to 90°C, active on short-chain esters. scirp.org

This table showcases examples of novel esterases identified through metagenomic approaches, highlighting their diverse origins and properties.

The discovery of novel enzymes through metagenomics holds significant promise for the biocatalytic production of this compound, potentially offering more efficient and sustainable synthetic routes compared to traditional chemical methods.

Biological Significance and Bioactivity Excluding Clinical Human Trial Data

Anti-inflammatory Properties

Preliminary research suggests that Butanoic acid, docosyl ester may contribute to the anti-inflammatory effects observed in certain natural extracts.

Further research has identified this compound in the n-hexane fraction of Rhododendron brachycarpum. This particular fraction demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The presence of this compound in this active fraction suggests its potential role as an anti-inflammatory agent.

Table 1: Identification of this compound in Extracts with Anti-inflammatory Potential

Source OrganismExtract/FractionBioactivity Observed
Rhododendron brachycarpumn-hexane fractionInhibition of NO production

Currently, there is a lack of specific mechanistic studies investigating how this compound modulates inflammatory pathways. While its presence in anti-inflammatory extracts is noted, dedicated research into its effects on key inflammatory mediators such as cytokines, enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and signaling pathways like NF-κB is not yet available in the public domain.

Role as a Biomarker in Biological Systems

The detection of this compound in biological samples has led to investigations into its potential as a biomarker for certain physiological or pathological states.

Emerging research has pointed towards a potential correlation between the levels of this compound and certain disease states. For example, one study identified this compound as part of a panel of serum biomarkers for predicting the prognosis of hepatocellular carcinoma (HCC). The study highlighted that specific metabolites, including this compound, could help differentiate between HCC patients with different clinical outcomes.

The analysis of fatty acid metabolites, including this compound, in biological samples is typically performed using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the identification and quantification of such compounds in complex biological matrices like serum, plasma, and tissue extracts. These metabolomic approaches are crucial for identifying potential biomarkers and understanding the metabolic perturbations associated with various diseases.

Intermediates in Metabolic Pathways

Information regarding the specific role of this compound as an intermediate in defined metabolic pathways is limited. As a fatty acid ester, it is fundamentally composed of butanoic acid and docosanol (behenyl alcohol). Its formation would likely involve an esterification reaction between a derivative of butanoic acid (like butanoyl-CoA) and docosanol. Conversely, its breakdown would occur through hydrolysis, yielding its constituent acid and alcohol, which can then enter their respective metabolic pathways. However, detailed studies mapping the precise biosynthetic and degradative pathways of this compound are not extensively documented.

Involvement in Lipid Metabolism and Cellular Processes

The involvement of this compound in lipid metabolism and cellular processes is largely attributed to the biological activities of butyrate (B1204436), a short-chain fatty acid. Butyrate is a key product of microbial fermentation of dietary fibers in the colon and plays a significant role in maintaining gut health and influencing systemic metabolism. nih.gov

Once cleaved from the docosyl ester, butyrate can serve as a primary energy source for colonocytes, the cells lining the colon, providing up to 70% of their energy needs. nih.govorffa.com This energy is produced through mitochondrial oxidation of butyrate to acetyl-CoA, which then enters the Krebs cycle. nih.gov

Beyond its role as an energy substrate, butyrate is a well-established histone deacetylase (HDAC) inhibitor. nih.gov By inhibiting HDACs, butyrate can lead to increased histone acetylation, resulting in a more relaxed chromatin structure. This epigenetic modification enhances the accessibility of genes for transcription, thereby influencing various cellular processes such as cell growth, differentiation, and apoptosis. nih.govorffa.com

Butyrate has been shown to modulate several signaling pathways crucial for cell survival and apoptosis, including the phosphoinositide 3-kinase/Akt pathway and the mitogen-activated phosphate (B84403) kinase pathway. nih.gov In the context of cancer cell lines, butyrate has been observed to induce apoptosis. nih.govnih.gov Furthermore, butyrate can influence lipid metabolism by affecting the expression of genes involved in this process. frontiersin.org For instance, studies have shown that butyrate can downregulate genes related to lipid metabolism, such as those from the acyl-CoA thioesterase and perilipin families. frontiersin.org Exercise, in conjunction with butyrate production, has been found to improve lipid metabolism through the butyrate-SESN2/CRTC2 pathway. nih.gov

The docosyl (or behenyl) portion of the molecule, being a long-chain fatty alcohol, suggests that the ester as a whole is highly lipophilic. This property would facilitate its incorporation into lipid structures within the body. While specific metabolic pathways for this compound are not well-documented, it is plausible that it would be hydrolyzed by esterases, releasing butanoic acid and docosanol, which would then enter their respective metabolic pathways.

Table 1: Documented Cellular Effects of Butyrate

Cellular Process Effect of Butyrate References
Energy Metabolism Serves as a primary energy source for colonocytes. nih.govorffa.com
Gene Expression Acts as an HDAC inhibitor, influencing gene transcription. nih.govorffa.com
Cell Cycle Can induce cell cycle arrest in certain cell types. nih.gov
Apoptosis Promotes apoptosis in cancer cell lines. nih.govnih.gov

Potential Influence on Cell Membrane Fluidity and Cellular Function

The structure of this compound, with its long, saturated docosyl chain, suggests it could have an influence on the physical properties of cell membranes. The fluidity of a cell membrane is critical for numerous cellular functions, including signaling, transport, and enzyme activity. researchgate.net

The incorporation of fatty acids and their derivatives into the cell membrane can alter its fluidity. Saturated fatty acid chains, being straight, tend to pack closely together, which generally decreases membrane fluidity and increases stability. savemyexams.com The docosyl chain of this compound is a long, saturated hydrocarbon chain. nist.gov If this ester were to be incorporated into the cell membrane, its long, straight chain could potentially decrease membrane fluidity by increasing the packing density of the lipid bilayer. savemyexams.com

Changes in membrane fluidity can have significant consequences for cellular function. researchgate.net For instance, membrane fluidity has been shown to be important for processes such as endocytosis. researchgate.net Therefore, by potentially altering membrane fluidity, this compound could indirectly influence a variety of cellular activities. However, it is important to note that this is an extrapolation, as direct studies on the effect of this compound on cell membrane fluidity are not available.

Table 2: Factors Influencing Cell Membrane Fluidity

Factor Effect on Membrane Fluidity References
Saturated Fatty Acid Chains Decrease fluidity due to tight packing. savemyexams.com
Unsaturated Fatty Acid Chains Increase fluidity due to kinks in the chain. savemyexams.com
Cholesterol Can increase or decrease fluidity depending on temperature and membrane composition. savemyexams.com

Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Butanoic acid, docosyl ester. nih.gov It combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. researchgate.net

Sample Preparation for GC-MS Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before introducing it into the GC-MS system. hplcvials.com

The choice of extraction technique depends on the sample matrix and the physicochemical properties of the analyte.

Ethanolic Extraction : Ethanol (B145695) is a common solvent for extracting a wide range of organic compounds, including long-chain esters, from various biological and natural product matrices. researchgate.netmdpi.com Soxhlet extraction using ethanol at elevated temperatures (e.g., 60–70 °C) can be employed to efficiently extract compounds from solid samples. mdpi.com The resulting extract is then typically concentrated before GC-MS analysis. botanyjournals.com Several studies have successfully utilized ethanolic extraction to identify various esters and other bioactive compounds in plant materials. nih.govimpactfactor.org

Butanol Extraction : While less common than ethanolic extraction for this specific compound, butanol can be used in liquid-liquid extraction procedures to partition analytes based on their polarity.

Solid Phase Microextraction (SPME) : SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid matrix. hplcvials.comiu.edu A fused silica (B1680970) fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the sample, where analytes adsorb to the fiber. mdpi.comresearchgate.net The fiber is then thermally desorbed in the GC inlet. researchgate.net Headspace SPME (HS-SPME) is particularly useful for analyzing volatile compounds in complex matrices and has been optimized for various applications by adjusting parameters like extraction time and temperature. mdpi.comnih.gov Thin-Film SPME (TF-SPME) offers increased sensitivity due to a larger surface area and phase volume, leading to better analyte recovery. gcms.cz

Table 1: Comparison of Extraction Techniques for GC-MS Analysis

Technique Principle Advantages Common Applications
Ethanolic Extraction Solubilization of compounds in ethanol. mdpi.com Effective for a broad range of compounds, well-established methods. nih.govresearchgate.net Extraction from plant materials and other solid matrices. botanyjournals.comimpactfactor.org
Butanol Extraction Partitioning of analytes between an aqueous phase and butanol. Selective for certain compound polarities. Liquid-liquid extraction.
Solid Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber. hplcvials.com Solvent-free, high sensitivity, suitable for volatile and semi-volatile compounds. iu.eduresearchgate.net Headspace analysis of volatile organic compounds (VOCs) in various samples. mdpi.comresearchgate.net

Derivatization is a chemical modification process used to improve the chromatographic properties and/or enhance the detectability of an analyte. jfda-online.comresearchgate.net For long-chain esters like this compound, derivatization is generally not required as they are sufficiently volatile for GC analysis. However, if the analysis involves the precursor fatty acid (butyric acid) and alcohol (docosanol), derivatization would be necessary. For instance, fatty acids are often converted to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. nih.gov Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize active hydrogens, making the molecules more volatile and stable for GC-MS analysis. sigmaaldrich.com

Chromatographic Separation Parameters

The separation of this compound from other components in a mixture is achieved on a GC column. The choice of column and temperature programming is crucial for good resolution.

Column : A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS, HP-5MS), is typically used for the analysis of wax esters. nih.govnih.gov These columns separate compounds based on their boiling points and, to a lesser extent, their polarity.

Temperature Program : A temperature gradient is employed to ensure the elution of a wide range of compounds with varying volatilities. A typical program might start at a lower temperature (e.g., 70-110°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5-20°C/min) to a final high temperature (e.g., 280-320°C), which is then held for a period to ensure all components have eluted. nih.govmdpi.comnih.gov

Carrier Gas : Helium is the most commonly used carrier gas, typically at a constant flow rate of around 1.0-1.5 mL/min. nih.govnih.gov

Injection Mode : Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. nih.gov

Table 2: Typical GC-MS Chromatographic Parameters for Long-Chain Ester Analysis

Parameter Typical Setting Purpose
Column DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm film) nih.govnih.gov Separation of analytes based on boiling point and polarity.
Carrier Gas Helium at 1.0-1.5 mL/min nih.govnih.gov Transports the sample through the column.
Oven Temperature Program Initial temp: 70-110°C, Ramp: 5-20°C/min, Final temp: 280-320°C mdpi.comnih.gov Elution of compounds with a wide range of volatilities.
Injector Temperature 250°C mdpi.com Vaporization of the sample.
Injection Mode Splitless nih.gov Maximizes analyte transfer for trace analysis.

Mass Spectrometry Detection and Identification

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented.

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is the most common method. nih.govnih.gov This high energy causes reproducible fragmentation of the molecule.

Fragmentation Pattern : The mass spectrum of a wax ester like this compound will show characteristic fragment ions. The molecular ion peak (M+), representing the intact molecule, may be weak or absent for long-chain esters. libretexts.org Key fragments often include the acylium ion ([RCO]+) from the fatty acid moiety and ions related to the long-chain alcohol. nih.gov For this compound, the acylium ion from the butanoyl group (C4H7O+) would be expected at m/z 71. Fragments corresponding to the docosyl (C22H45) chain would also be present.

Identification : The compound is identified by comparing its mass spectrum and retention time with those of a known standard or by matching the spectrum to a reference library like the NIST Mass Spectral Library. nih.govnist.gov The fragmentation pattern provides a "fingerprint" for the molecule. libretexts.org

Complementary Spectroscopic Techniques

While GC-MS is the primary tool for identification and quantification, other spectroscopic techniques can provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the ester, including the lengths and branching of the alkyl chains.

Infrared (IR) Spectroscopy : IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is useful for identifying functional groups. researchgate.net For this compound, a strong characteristic absorption band would be observed for the ester carbonyl group (C=O) typically around 1735-1750 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy can also be used to study the conformational structure of long-chain esters and is complementary to IR spectroscopy. goettingen-research-online.de It has been used to quantify coexisting conformations in molecules like methyl butanoate. goettingen-research-online.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. By analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, the exact connectivity of the molecule can be determined.

In the ¹H NMR spectrum of a typical long-chain ester like docosyl butanoate, distinct signals corresponding to the different proton environments are expected. Protons on the carbon adjacent to the ester's carbonyl group (alpha to the C=O) are shifted downfield, typically appearing in the 2.0-2.2 ppm range. orgchemboulder.com The protons on the carbon attached to the oxygen atom of the ester are also shifted downfield, but to a lesser extent, generally found between 3.7 and 4.1 ppm. orgchemboulder.com The numerous methylene (B1212753) (-CH₂-) groups of the long docosyl chain would produce a large, complex signal further upfield, while the terminal methyl (-CH₃) groups of both the butanoyl and docosyl chains would each exhibit unique signals.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org The carbons of the docosyl and butanoyl chains would have distinct chemical shifts based on their proximity to the electron-withdrawing ester functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-160-180
α-Methylene of Butanoyl2.0-2.2~30-40
Methylene adjacent to Oxygen3.7-4.1~60-70
Methylene groups of Docosyl~1.2-1.6~20-30
Terminal Methyl of Butanoyl~0.9~10-15
Terminal Methyl of Docosyl~0.8-0.9~10-15

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum of an aliphatic ester is the carbonyl (C=O) stretch, which typically appears in the range of 1750-1737 cm⁻¹. orgchemboulder.comorgchemboulder.com Another key feature is the C-O stretching vibration, which is usually observed between 1300 and 1000 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of long hydrocarbon chains is confirmed by the C-H stretching vibrations of the alkyl groups, which are typically found in the 2975 to 2845 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1750-1737
Ester C-OStretch1300-1000
Alkyl C-HStretch2975-2845

Advanced Chromatographic Approaches

Chromatographic techniques are essential for the separation and quantification of this compound, particularly when it is part of a complex mixture.

Other hyphenated techniques for complex mixture analysis

For the analysis of this compound in complex matrices, hyphenated techniques that couple a separation method with a powerful detection method are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like wax esters. researchgate.netnih.gov The sample is first vaporized and separated based on boiling point and polarity on a GC column. The separated components then enter a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov This allows for the confident identification of docosyl butanoate and its differentiation from other esters and components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. chromatographyonline.com Similar to HPLC, the sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer. Techniques like quadrupole time-of-flight mass spectrometry (QTOF-MS) can provide high-resolution mass data, enabling the precise identification of molecular species without the need for derivatization. chromatographyonline.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion and identify the fatty acid and fatty alcohol components of the wax ester. chromatographyonline.com

Environmental Fate and Degradation

Photochemical Degradation Pathways

Photochemical degradation, initiated by sunlight, is a key process in the breakdown of organic compounds in the environment.

One study on the photochemical degradation of various pollutants noted the formation of docosyl acetate (B1210297) through a process involving the generation of alkyl radicals that react with water to form the corresponding alcohol, which then undergoes esterification. preprints.org This suggests a potential pathway for the transformation of the docosyl portion of Butanoic acid, docosyl ester under photochemical conditions. The general mechanism for the photodegradation of esters can involve the cleavage of the C-C bond in the alkyl chain or the ester bond itself, leading to the formation of smaller, more readily degradable molecules. frontiersin.org

The length of the alkyl chain in fatty acid esters plays a crucial role in their degradation kinetics. A study investigating photochemical reactions suggested that with increasing chain length, the equilibrium of the degradation reaction may shift significantly towards the starting materials (educts). preprints.org This implies that while photodegradation of the long docosyl chain can occur, the process might be slower or less complete compared to esters with shorter alkyl chains.

Conversely, some research on phthalate (B1215562) esters under UV irradiation indicated that the degradation rate increased with a longer alkyl chain. frontiersin.org This highlights the complexity of photochemical processes, where the specific conditions and the presence of other substances can significantly influence the degradation pathway and rate.

Bioremediation and Microbial Transformation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. Fatty acid esters, including this compound, are generally susceptible to microbial degradation.

While direct evidence of this compound in industrial sludge bioremediation is scarce, a highly relevant study identified a closely related compound, docosanoic acid, docosyl ester, as a breakdown product during the degradation of low-density polyethylene (B3416737) (LDPE) by bacterial isolates. mq.edu.au This finding is significant as it demonstrates that microorganisms are capable of producing very long-chain fatty acid esters during the breakdown of larger organic molecules.

Industrial and municipal sludge treatment processes often involve the anaerobic digestion of complex organic matter. researchgate.net During this process, microorganisms break down large molecules into simpler substances, including fatty acids. researchgate.net It is plausible that long-chain fatty acid esters like docosyl butanoate could be formed and subsequently degraded in such environments. Studies on the microbial population dynamics in anaerobic digesters have identified bacteria, such as Clostridium, that are capable of fermenting carbohydrates into butyrate (B1204436), a key component of the target molecule. nih.gov

The microbial degradation of fatty acid esters typically proceeds via hydrolysis of the ester bond by lipase (B570770) enzymes, yielding the corresponding alcohol (docosanol) and carboxylic acid (butanoic acid). These products can then be further metabolized by microorganisms. Butanoic acid, a short-chain fatty acid, is readily utilized by many bacteria as a carbon and energy source. usgs.gov Docosanol, a long-chain fatty alcohol, can also be degraded through oxidation to the corresponding fatty acid, followed by beta-oxidation.

The environmental stability of this compound is therefore linked to the activity of microbial communities possessing the necessary enzymes. The long, hydrophobic docosyl chain may influence its bioavailability to microorganisms.

Environmental Monitoring and Occurrence in Diverse Matrices

The detection of this compound in the environment is not widely reported. However, the occurrence of its constituent parts and related long-chain fatty acids can serve as an indicator of its potential presence.

Long-chain fatty acids (LCFAs), typically in the range of C20 to C34, are recognized as biomarkers for organic matter derived from terrestrial higher plants, particularly from their surface waxes. epa.gov Studies of estuarine and tidal-marsh sediments have identified significant proportions of LCFAs, including C22 (docosanoic acid), indicating a terrestrial input into these environments. epa.gov The presence of these long-chain acids suggests that their corresponding esters, such as docosyl esters, could also be present in these matrices.

One report from the U.S. Environmental Protection Agency (EPA) lists "docosyl esters" as a chemical used in hydraulic fracturing fluids. unlv.edu This indicates a potential anthropogenic source for the release of such compounds into the environment.

The following table summarizes the types of environmental matrices where long-chain fatty acids and related esters have been found:

Environmental MatrixCompound Type DetectedPotential Source
Soil and SedimentsLong-chain fatty acids (C20-C28)Terrestrial plant waxes epa.gov
Estuarine and Tidal-Marsh SedimentsLong-chain fatty acids (C20-C28)Terrestrial marsh plants epa.gov
Aquatic Sediments (Northwest Arabian Gulf)Long-chain fatty acids (>C24)Terrestrial organic matter thuenen.de
Arctic Permafrost RegionsLong-chain fatty acids (>C24)Higher plant-derived carbon
Hydraulic Fracturing FluidsDocosyl estersAnthropogenic unlv.edu
LDPE degradation mediaDocosanoic acid, docosyl esterBacterial breakdown product mq.edu.au

Industrial and Biotechnological Applications Excluding Consumer Product Formulation and Specific Product Names

Use in Enzyme-Modified Food Products

Enzyme-modified foods often utilize enzymatic reactions to develop or enhance flavors and textures. Lipases are a key class of enzymes used in these processes, particularly for the synthesis and hydrolysis of esters, which are significant contributors to the aroma profiles of many foods.

Butyric acid and its various esters are well-known for their contribution to the flavor profiles of fermented foods like cheese and butter. mdpi.comnih.gov Butyric acid itself imparts a characteristic cheesy or buttery note, while its esters can provide a range of fruity aromas. mdpi.comnih.gov For instance, ethyl butyrate (B1204436) is associated with a pineapple scent, and butyl butyrate also has fruity undertones. jmb.or.krresearchgate.net

The enzymatic release of butanoic acid from milk fats by lipases is a critical step in the ripening of many cheese varieties. kuleuven.be This free acid can then be esterified by microbial enzymes to form various flavor-active esters. rsc.org While the direct role of butanoic acid, docosyl ester in fermented foods is not established, the enzymatic machinery present in these food systems has the capability to synthesize various esters. The formation of a large, long-chain ester like docosyl butyrate would likely be less volatile and therefore contribute less directly to the aroma compared to its shorter-chain counterparts. Its impact would more likely be on the mouthfeel and texture of the food product, potentially acting as a fat mimetic or texturizing agent due to its long C22 alkyl chain.

The food industry increasingly utilizes enzymatic processes for the synthesis of flavor and fragrance compounds, as they are considered more "natural" than chemical synthesis methods. rsc.orgnih.gov Lipases are widely used to catalyze the esterification of fatty acids and alcohols to produce a variety of esters. jmb.or.krnih.gov These reactions are often carried out in non-aqueous systems to shift the reaction equilibrium towards synthesis rather than hydrolysis. jmb.or.kr

The enzymatic synthesis of various alkyl butyrates has been demonstrated using different lipases. jmb.or.krnih.gov For example, immobilized Rhizomucor miehei lipase (B570770) has been used to produce methyl and ethyl butyrate, and immobilized Thermomyces lanuginosus lipase has been used for the synthesis of isoamyl butyrate. nih.govnih.gov Similarly, cutinases have also been shown to be efficient in synthesizing short-chain alkyl butyrates. jmb.or.kr

Theoretically, this compound could be synthesized enzymatically using a lipase to catalyze the reaction between butanoic acid and docosanol. The long chain of docosanol might influence the choice of enzyme and reaction conditions, as steric hindrance could be a factor. The resulting ester, given its high molecular weight, would likely be a waxy solid at room temperature and could find application as a texturizing agent, emulsifier, or a component in fat-based coatings, rather than as a volatile flavor compound. ontosight.ai

Potential in Biofuel Production

The search for renewable and sustainable energy sources has driven research into various biofuels. Butyrate esters have been explored as potential fuel additives or as precursors to other fuel molecules.

Butyl butyrate has been identified as a promising biofuel additive. nih.govcetjournal.it It can be produced from renewable resources through the fermentation of biomass to yield butanol and butanoic acid, followed by their esterification. nih.gov This process can be catalyzed by enzymes, particularly lipases, offering a green chemistry approach to biofuel production. researchgate.net The resulting butyl butyrate has properties that make it compatible with jet fuel. nih.govcetjournal.it

There is no direct evidence to suggest that this compound has been considered as a biofuel. Its high molecular weight and likely high melting point and viscosity would make it unsuitable as a direct fuel or fuel additive for conventional internal combustion engines. The long C22 chain would significantly impact its physical properties, moving it far from the characteristics of typical transportation fuels.

The efficiency of enzymatic esterification for biofuel production depends on several factors, including the choice of enzyme, substrate concentrations, temperature, and the removal of water to drive the reaction forward. researchgate.net For the production of butyl butyrate, high conversion yields have been achieved using various catalysts, including immobilized lipases. nih.govtestbook.com Researchers have explored different reactor configurations and process integrations, such as in situ product removal, to enhance productivity. researchgate.net

While these principles of efficient esterification would apply to the synthesis of this compound, the end product's application in biofuels is highly unlikely due to its physical properties.

Role as Chemical Intermediates

Esters are versatile chemical intermediates used in the synthesis of a wide range of other compounds. Butyric acid itself is a precursor for the production of cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic with various applications. nih.gov

This compound, with its long alkyl chain and ester functionality, could theoretically serve as a chemical intermediate. The ester linkage can be cleaved through hydrolysis to regenerate butanoic acid and docosanol, or it could undergo transesterification to produce other esters. The long docosyl chain could be modified through various chemical reactions. However, there is no specific information in the reviewed literature pointing to established industrial uses of this compound as a chemical intermediate. Its applications would likely be in specialized areas where a long, saturated C22 chain is desired, such as in the synthesis of surfactants, lubricants, or certain polymers.

Applications in Surfactant Systems Research

Surfactants are molecules with both hydrophilic (water-attracting) and lipophilic (oil-attracting) parts. nih.govmdpi.com The long C22 alkyl chain of docosyl butanoate provides a significant lipophilic tail. While the ester group has some polarity, this compound is a nonionic compound. Research into surfactant systems is extensive, covering anionic, cationic, and nonionic types. nih.govresearchgate.netacs.orgmdpi.com Some behenyl derivatives, like behenyl trimethylammonium chloride, are known for their surfactant properties. researchgate.net However, specific studies investigating the micellar properties, critical micelle concentration (CMC), or formulation of surfactant systems using this compound could not be located. The existing research tends to focus on more common surfactant molecules like sodium dodecyl sulfate (B86663) (SDS) or long-chain alcohol ethoxylates. researchgate.netufrgs.br

Future Research Directions and Challenges

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of wax esters in organisms involves a two-step enzymatic process. nih.gov First, a fatty acyl-CoA or acyl-ACP is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). nih.gov Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another acyl-CoA molecule. nih.gov

A primary challenge is the identification and characterization of the specific FAR and WS enzymes responsible for the synthesis of docosyl butanoate in various organisms. While the general pathway is understood, the substrate specificities of these enzymes, which determine the final structure of the wax ester, are not fully elucidated. nih.govresearchgate.net Future research will likely focus on:

Gene Discovery and Functional Characterization: Identifying the genes encoding for FARs that specifically produce docosanol and WSs that preferentially utilize butanoyl-CoA as a substrate. This will involve genomic and transcriptomic analysis of organisms known to produce long-chain wax esters.

Metabolic Engineering: Once identified, these genes can be used in metabolic engineering strategies in plants or microorganisms to produce docosyl butanoate. oup.comacs.org A significant challenge lies in optimizing the expression of these genes and the metabolic flux towards the precursor molecules to achieve high yields without negatively impacting the host organism's growth and viability. oup.com

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of long-chain esters often relies on methods that are not environmentally friendly, requiring high temperatures and harsh catalysts. tandfonline.com The development of sustainable and novel synthetic routes is a critical area of research.

Future directions in the synthesis of docosyl butanoate include:

Biocatalysis: Utilizing lipases as catalysts for the esterification of docosanol and butanoic acid. nih.govresearchgate.net This approach offers milder reaction conditions and higher specificity. Challenges include the cost-effective production and immobilization of these enzymes and optimizing reaction conditions in non-aqueous or solvent-free systems to maximize yield. nih.govnih.gov

Green Catalysis: The development of solid acid catalysts, such as SO3H-carbon catalysts, for the solvent-free synthesis of wax esters presents a promising sustainable alternative to traditional homogeneous catalysts. ajgreenchem.com Research will need to focus on catalyst efficiency, reusability, and scalability for industrial applications.

Flow Chemistry: Integrating biocatalysis or green catalysis into continuous-flow reactor systems could offer enhanced efficiency, better process control, and easier scalability for the production of docosyl butanoate. acs.org

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of specific wax esters like docosyl butanoate within complex lipid mixtures present a significant analytical challenge due to their hydrophobicity and the presence of numerous isomers.

Future research in this area will likely involve:

Advanced Mass Spectrometry: Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of wax esters. creative-proteomics.comnih.govuni-goettingen.de The development of standardized protocols and spectral libraries for the unequivocal identification and quantification of docosyl butanoate is crucial. nih.gov Challenges include the separation of isomers and the sensitive detection of trace amounts in biological and environmental samples. creative-proteomics.com

Metabolomics Approaches: Untargeted and targeted metabolomics can provide a comprehensive overview of the lipid profile in an organism, including wax esters. mdpi.comnih.govmetabolomicscentre.ca This can help in understanding the metabolic context in which docosyl butanoate is produced and its relationship with other metabolites. ufl.edumdpi.com A key challenge is the data analysis and the identification of unknown compounds in complex datasets. nih.gov

Exploration of Structure-Activity Relationships in Biological Systems

The biological activity of lipid molecules is often closely linked to their structure, including chain length and degree of unsaturation. acs.orgsemanticscholar.orgresearchgate.net Understanding the structure-activity relationship (SAR) of docosyl butanoate is essential for exploring its potential applications in pharmacology and other fields.

Future research should focus on:

Systematic Biological Screening: Investigating the effects of docosyl butanoate and structurally related esters on various biological systems to identify potential therapeutic activities. The chain length of the fatty alcohol (docosanol) and the fatty acid (butanoic acid) will be critical determinants of its biological function. nih.govmdpi.com

Molecular Modeling: Using computational methods to predict the interaction of docosyl butanoate with biological targets such as enzymes and receptors. This can help to elucidate its mechanism of action and guide the design of new molecules with enhanced activity. mdpi.com

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential impact of docosyl butanoate is crucial, especially if it is to be produced and used on a large scale. laus.groupepa.gov

Future research in this domain will need to address:

Biodegradation Studies: Investigating the biodegradability of docosyl butanoate in different environmental compartments, such as soil and water. nih.govworktribe.com Identifying microorganisms and enzymatic pathways involved in its degradation is key to assessing its persistence in the environment. mdpi.comenviro.wiki

Ecotoxicology: Assessing the potential toxicity of docosyl butanoate to a range of representative aquatic and terrestrial organisms. This is essential for a comprehensive environmental risk assessment.

Remediation Strategies: In case of environmental contamination, developing effective remediation strategies. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is an environmentally friendly and cost-effective approach that could be explored for long-chain aliphatic compounds like docosyl butanoate. mdpi.comumweltbundesamt.de

Q & A

Q. What are the established synthetic routes for Butanoic acid, docosyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The esterification of butanoic acid with docosanol (C22 alcohol) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common route. Optimizing reaction efficiency involves:
  • Temperature Control : Reflux conditions (110–120°C) to drive water removal via Dean-Stark traps .
  • Molar Ratios : Excess docosanol (1.5:1 alcohol-to-acid ratio) to shift equilibrium toward ester formation.
  • Purification : Use silica gel chromatography or fractional crystallization (due to the ester's high molecular weight) to isolate the product.
    Characterization via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (triplet for ester CH₂ at δ 4.0–4.2 ppm) confirms synthesis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • GC-MS : Ideal for volatile derivatives; silylation or methylation improves volatility. Use DB-1 or DB-WAX columns (non-polar/polar phases) with temperature ramping (40°C to 220°C at 5°C/min) to resolve long-chain esters .
  • LC-MS (APCI) : Suitable for non-volatile analysis; detects [M+H]⁺ ions (m/z ~435 for C₂₆H₅₀O₂).
  • NMR : ¹³C NMR distinguishes ester carbonyl (~170 ppm) and aliphatic chain signals .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges in GC-MS analysis of this compound in complex matrices?

  • Methodological Answer :
  • Multidimensional GC (GC×GC) : Enhances peak capacity by coupling two columns (e.g., DB-1 × DB-WAX) to separate co-eluting esters .
  • Selective Ion Monitoring (SIM) : Focus on unique fragment ions (e.g., m/z 88 for butanoate moiety) to reduce matrix interference .
  • HS-SPME Optimization : Adjust fiber coating (e.g., PDMS/DVB for non-polar esters) and extraction time (30–60 min at 60°C) to improve selectivity in flavor studies .

Q. What experimental strategies are recommended for studying the thermal stability and degradation products of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition onset (~250–300°C).
  • Pyrolysis-GC-MS : Heat samples at 300–400°C to simulate degradation; detect fragments like butanoic acid (m/z 88) and docosene (m/z 308) .
  • Accelerated Stability Testing : Store esters at 40°C/75% RH for 6 months; analyze oxidation products (e.g., peroxides) via iodometric titration .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported odor thresholds for this compound across studies?

  • Methodological Answer :
  • Standardized Panels : Use trained sensory panels (n ≥ 12) with reference standards (e.g., 0.1–10 ppm in ethanol) to minimize subjective variability .
  • GC-Olfactometry : Couple GC peaks with olfactometry to correlate specific retention times with perceived odors (e.g., fruity vs. waxy notes) .
  • Inter-Lab Validation : Share samples across labs using identical GC parameters (e.g., DB-WAX column, splitless injection) to harmonize data .

Application-Specific Methodologies

Q. What protocols are recommended for studying the role of this compound in lipid bilayer systems?

  • Methodological Answer :
  • Langmuir Trough Experiments : Spread ester monolayers on aqueous subphases; measure surface pressure-area isotherms to assess packing density .
  • DSC Analysis : Evaluate phase transitions (Tm) in lipid mixtures; docosyl esters typically show Tm > 50°C due to long-chain saturation .
  • Fluorescence Anisotropy : Incorporate diphenylhexatriene (DPH) probes to study membrane rigidity changes induced by ester integration .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (PEL < 5 mg/m³) .
  • PPE : Nitrile gloves and safety goggles; avoid latex due to ester compatibility issues .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN1170 classification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.